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Compound of Interest |

Compound Name: Barium titanium oxide
CAS No.: 12047-27-7
Cat. No.: B083910
. J

Strategic Overview

Why Barium Titanate (BTO)? While Lithium Niobate (LiINbO3s) has long been the standard for
electro-optic (EO) modulation, it is notoriously difficult to integrate directly onto CMOS-
compatible Silicon wafers. Barium Titanate (BaTiOs), a ferroelectric perovskite, offers a
compelling alternative for next-generation integrated photonics.

o The Advantage: BTO exhibits an effective Pockels coefficient (

) that can exceed 900 pm/V in thin films (Abel et al.), significantly higher than LiNbOs (~30
pm/V). This allows for ultra-compact modulators with low drive voltages (

V-cm).

e The Challenge: BTO is chemically inert and difficult to etch without inducing scattering
losses. Furthermore, as-grown films possess randomly oriented ferroelectric domains,
rendering the macroscopic EO effect near zero.

e The Solution: This guide details the "Hybrid Strip-Loaded" architecture. Instead of etching the
BTO, we grow BTO epitaxially, then deposit and pattern a passive silicon waveguide on top.
[1] The optical mode resides primarily in the silicon but evanescently couples into the BTO to
utilize its Pockels effect.
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Material Synthesis: The Foundation

The quality of the EO response is strictly dictated by the crystallinity of the BTO film.
Polycrystalline films suffer from high propagation loss and poor EO coefficients.

Protocol A: Epitaxial Growth (MBE)
o Substrate: High-resistivity Silicon (001).

o Buffer Layer: Strontium Titanate (SrTiO3) is required to bridge the lattice mismatch between
Si (5.43 A) and BTO (3.99 A).

o

Step 1: Oxide desorption of Si wafer at 850°C in UHV.

o

Step 2: Deposition of 4 nm SrTiOs (STO) buffer via Molecular Beam Epitaxy (MBE).

o

Step 3: Co-deposition of Ba and Ti in Oz environment (approx.

Torr) at 600°C.

[¢]

Target Thickness: 50-150 nm.

e QC Check: In-situ RHEED (Reflection High-Energy Electron Diffraction) must show streaky
patterns (indicating 2D growth) rather than spots (3D island growth).

Device Fabrication Workflow

We utilize a Hybrid Geometry to bypass the difficulty of etching BTO.

Diagram 1: Fabrication Logic Flow
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Figure 1: Step-by-step workflow for fabricating a hybrid BTO/Si modulator. Note that the BTO
layer itself remains planar and unetched.

Protocol B: Waveguide Structuring (The "Strip-Load"
Method)

Objective: Define the optical path using amorphous Silicon (a-Si) on top of the BTO.

e a-Si Deposition:

[¢]

Method: Plasma-Enhanced Chemical Vapor Deposition (PECVD).

o

Temp: < 400°C (To prevent degradation of the underlying BTO stoichiometry).

o

Gas: Silane (SiHa).

[¢]

Target Thickness: 220 nm (optimized for 1550 nm TE mode confinement).
e Lithography:
o Resist: Hydrogen Silsesquioxane (HSQ) - Negative tone e-beam resist.

o Exposure: E-beam lithography (EBL) is preferred for sub-micron waveguide widths
(typically 600—800 nm width for single-mode operation).

o Etching (Critical Step):
o Technique: Inductively Coupled Plasma - Reactive lon Etching (ICP-RIE).
o Chemistry: HBr / Cl-.

o Stop Layer: The BTO acts as a natural etch stop. BTO does not react with Clz/HBr
chemistries, ensuring the active layer remains undamaged.

o Note: Do not use Fluorine-based gases (SFs) here, as they will slowly attack the BTO,
creating surface roughness.

Protocol C: Electrode Fabrication
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To apply the electric field, coplanar waveguide (CPW) electrodes are placed parallel to the
optical waveguide.

e Gap Spacing: 3-5 um (Trade-off: smaller gap = higher field but higher optical absorption loss
from metal).

» Metallization: Electron-beam evaporation of Ti (10 nm adhesion) / Au (150 nm).
e Method: Standard Lift-off process using PMMA/MMA bilayer resist.

The Critical Step: Ferroelectric Poling

As-grown BTO films have domains oriented randomly (or pinned by substrate strain). To
activate the Pockels effect, you must align the domains parallel to the applied electric field.

Mechanism: BTO has a Curie temperature (

) of approx. 120°C.
 : Paraelectric (Cubic structure, no EO effect).

 : Ferroelectric (Tetragonal structure, strong EO effect).

Diagram 2: Poling Phase Transition
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Figure 2: The Poling Protocol required to align ferroelectric domains.
Protocol D: In-Plane Poling Procedure

o Setup: Place the chip on a temperature-controlled stage with DC probes contacting the
electrodes.

e Heating: Ramp temperature to 140°C (above

). Hold for 5 minutes.

 Field Application: Slowly ramp the DC voltage across the electrodes.
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o Target Field: 5-10 V/um (e.g., 50V for a 5um gap).

o Warning: Monitor leakage current. If current spikes, dielectric breakdown is imminent;

reduce voltage immediately.

o Cooling: While maintaining the voltage, cool the stage down to room temperature (25°C) at a

rate of 5°C/min.

» Release: Once at room temperature, ramp voltage down to OV. The domains are now

"frozen" in the aligned state.

Characterization & Validation

How do you verify the device works?

Metric Measurement Method

Target Value

Cut-back method (measure
Propagation Loss transmission of waveguides of

different lengths).

<5dB/cm

Mach-Zehnder Interferometer
(MZI) transmission sweep.

(Efficiency) Measure voltage required for

phase shift.

<1.0V-cm

Vector Network Analyzer
Bandwidth (VNA) S21 parameter

measurement.

> 40 GHz

Troubleshooting Table:
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Symptom Probable Cause Corrective Action

) Optimize a-Si deposition temp;
] ) Roughness at a-Si/BTO _
High Optical Loss ) ensure thorough cleaning of
interface. N
BTO surface before deposition.

Increase Poling temperature;
No EO Response Ineffective Poling. check for leakage currents

preventing field buildup.

o ] Charge trapping at oxide Anneal device in Oz; improve
Hysteresis in Modulation ) )
interfaces. buffer layer quality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. arxiv.org [arxiv.org]

e 2. semanticscholar.org [semanticscholar.org]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.semanticscholar.org/paper/A-BaTiO3-Based-Electro-Optic-Pockels-Modulator-on-Eltes-Mai/93109f66c65d7b38271ebe971161588d50d33195
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.nature.com%2Farticles%2Fs41563-018-0208-0
https://www.semanticscholar.org/paper/A-BaTiO3-Based-Electro-Optic-Pockels-Modulator-on-Eltes-Mai/93109f66c65d7b38271ebe971161588d50d33195
https://preprints.opticaopen.org/articles/preprint/A_BaTiO3-Based_Electro-Optic_Pockels_Modulator_Monolithically_Integrated_on_an_Advanced_Silicon_Photonics_Platform/24695943
https://preprints.opticaopen.org/articles/preprint/A_BaTiO3-Based_Electro-Optic_Pockels_Modulator_Monolithically_Integrated_on_an_Advanced_Silicon_Photonics_Platform/24695943
https://www.google.com/url?sa=E&q=https%3A%2F%2Fieeexplore.ieee.org%2Fdocument%2F8600746
https://www.semanticscholar.org/paper/A-BaTiO3-Based-Electro-Optic-Pockels-Modulator-on-Eltes-Mai/93109f66c65d7b38271ebe971161588d50d33195
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fnl404512x
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.spiedigitallibrary.org%2Fconference-proceedings-of-spie%2F10914%2F109140W%2FScalable-fabrication-of-BaTiO3-on-silicon-photonic-devices%2F10.1117%2F12.2507567.short
https://www.benchchem.com/product/b083910?utm_src=pdf-custom-synthesis
https://arxiv.org/pdf/1911.02317
https://www.semanticscholar.org/paper/A-BaTiO3-Based-Electro-Optic-Pockels-Modulator-on-Eltes-Mai/93109f66c65d7b38271ebe971161588d50d33195
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e 3. preprints.opticaopen.org [preprints.opticaopen.org]

» To cite this document: BenchChem. [fabrication of BaTiO3-based electro-optic modulators].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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